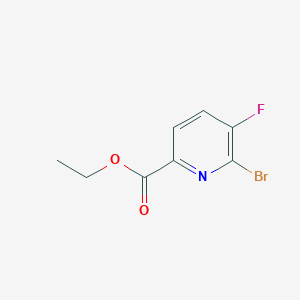

Ethyl 6-bromo-5-fluoropicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 6-bromo-5-fluoropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-2-13-8(12)6-4-3-5(10)7(9)11-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURXEPHOFMUDQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 6 Bromo 5 Fluoropicolinate and Its Key Precursors

De Novo Synthetic Approaches to the Core Picolinate (B1231196) Structure

The construction of the ethyl 6-bromo-5-fluoropicolinate scaffold from basic starting materials involves a sequence of carefully controlled chemical transformations. These de novo approaches focus on building the picolinate core and introducing the desired halogen substituents with high precision.

Multi-Step Conversions from Readily Available Substituted Pyridines

The synthesis of complex picolinates often begins with more common, readily available pyridine (B92270) derivatives. One prominent strategy involves the transformation of highly substituted pyridines, such as those derived from 4-amino-3,5,6-trichloropicolinic acid, commonly known as Picloram. google.comgoogle.comgoogle.com A multi-step process can be employed, which includes:

Protection of the 4-amino group, for instance, by forming a phthalimide. google.com

Halogen exchange (halex) reactions to replace chlorine atoms with fluorine. google.com

A crucial step involving simultaneous deprotection of the amino group, hydrolysis of an ester or nitrile at the 2-position, and regioselective introduction of bromine at the 6-position using hydrobromic acid. google.comgoogle.comacs.org

Another versatile starting material is tetrachloropicolinonitrile. acs.org Its conversion involves a halogen exchange reaction to introduce fluorine atoms, followed by regioselective amination and subsequent conversion of the 6-fluoro substituent to a 6-bromo group. acs.org A different approach can start from 6-bromo-5-fluoropicolinaldehyde (B3224234), which can be oxidized to the corresponding carboxylic acid, a direct precursor for esterification.

Regioselective Halogenation Strategies for Bromination and Fluorination

Achieving the precise 6-bromo-5-fluoro substitution pattern on the pyridine ring is the most critical challenge in the synthesis. Several regioselective halogenation techniques are employed.

Fluorination: The introduction of the fluorine atom at the 5-position often utilizes electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). An alternative and widely used method is the halogen exchange (Halex) reaction, where chlorine atoms on a pyridine ring are displaced by fluoride (B91410) ions, typically using a fluoride salt like potassium fluoride. researchgate.netresearchgate.net The regioselectivity of this reaction can be influenced by the existing substituents and reaction conditions.

Bromination: For the introduction of bromine at the 6-position, N-bromosuccinimide (NBS) is a commonly used reagent, often in the presence of a catalyst. A highly effective strategy for installing the 6-bromo substituent involves a halogen exchange reaction where a 6-fluoro group is displaced by bromide using hydrobromic acid (HBr) in a solvent like acetic acid. acs.org Direct bromination of a precursor like 5-fluoro-2-pyridinecarboxylic acid with a bromine solution can also yield the desired 6-bromo-5-fluoro arrangement. chembk.com

| Halogenation Step | Reagent(s) | Substrate Example | Finding | Reference(s) |

| Fluorination | Selectfluor / NFSI | Brominated picolinaldehyde | Introduces fluorine at the 5-position. | |

| Fluorination (Halex) | Potassium Fluoride (KF) | Polychlorinated picolinates | Exchanges chlorine for fluorine, regioselectivity is key. | researchgate.netresearchgate.net |

| Bromination | N-Bromosuccinimide (NBS) | Picolinaldehyde | Introduces bromine at the 6-position. | |

| Bromination (Halogen Exchange) | Hydrobromic Acid (HBr) | 6-Fluoro picolinate derivative | Exchanges the 6-fluoro substituent for a 6-bromo substituent. | acs.org |

| Bromination | Bromine Solution | 5-Fluoro-2-pyridinecarboxylic acid | Directly brominates the ring at the 6-position. | chembk.com |

Esterification Techniques for the Formation of Picolinate Esters from Carboxylic Acids

The final step in the synthesis of this compound is the esterification of its corresponding carboxylic acid, 6-bromo-5-fluoropicolinic acid. The most common and direct method is the Fischer esterification. This involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). google.comgoogle.com The reaction is typically stirred at room temperature or gently heated to drive it to completion. google.comgoogle.com After the reaction, a workup procedure involving dilution with an organic solvent like ethyl acetate (B1210297) and quenching with a base such as sodium bicarbonate solution is used to neutralize the acid and isolate the final ester product. google.comgoogle.com

Targeted Synthesis of Related Halogenated Picolinates for Comparative Reactivity Studies

To understand the structure-activity relationships and reactivity of this compound, researchers often synthesize related isomers and precursor acids. These comparative studies are vital for developing new applications in medicinal and materials chemistry.

Synthesis of Positional Isomers (e.g., Mthis compound, Methyl 5-bromo-6-fluoropicolinate)

The synthesis of positional isomers allows for a direct comparison of how the placement of the halogen atoms affects the molecule's properties.

Mthis compound: This compound is the methyl ester analog of the title compound and is often used as a key intermediate. researchgate.netresearchgate.net Its synthesis follows the same final step as the ethyl ester, but uses methanol (B129727) instead of ethanol in the acid-catalyzed esterification of 6-bromo-5-fluoropicolinic acid. google.comgoogle.com

Methyl 5-bromo-6-fluoropicolinate: This isomer, with the positions of the halogens swapped, is also a valuable intermediate. Its synthesis typically involves the esterification of 5-bromo-6-fluoropicolinic acid with methanol under acidic conditions. The synthesis of the parent acid can be achieved through sequential halogenation steps on a pyridine precursor. smolecule.com

| Isomer | Starting Material | Key Synthesis Step(s) | Reference(s) |

| Mthis compound | 6-Bromo-5-fluoropicolinic acid | Esterification with methanol and H₂SO₄. | google.comgoogle.com |

| Methyl 5-bromo-6-fluoropicolinate | 5-Bromo-6-fluoropicolinic acid | Esterification with methanol and H₂SO₄; or halogenation of methyl picolinate derivatives. |

Preparation of Related Halogenated Picolinic Acids (e.g., 6-bromo-5-fluoropicolinic acid)

The direct precursors to halogenated picolinate esters are the corresponding picolinic acids. Their synthesis is a critical area of research.

6-bromo-5-fluoropicolinic acid: This is the immediate precursor to this compound. One synthetic route involves the direct bromination of 5-fluoro-2-pyridinecarboxylic acid with a concentrated bromine solution. chembk.com Another method is the oxidation of 6-bromo-5-fluoropicolinaldehyde using an oxidizing agent like potassium permanganate.

5-bromo-6-fluoropyridine-2-carboxylic acid: The synthesis of this isomeric acid can be achieved through various methods, including the halogenation of pyridine derivatives followed by the introduction of the carboxylic acid group. smolecule.com Traditional routes often involve the direct electrophilic bromination of 6-fluoropyridine-2-carboxylic acid precursors. smolecule.com

The ability to selectively synthesize these halogenated picolinic acids and their esters is crucial for their use as building blocks in the creation of novel and complex molecules for a wide range of applications. innospk.coma2bchem.com

Process Chemistry and Optimization in Synthetic Routes

The efficient and optimized synthesis of this compound and its precursors is a critical aspect of its utility in research and development. Process chemistry focuses on refining synthetic methodologies to improve yield, purity, safety, and cost-effectiveness, particularly when transitioning from laboratory-scale synthesis to larger-scale production. This involves a detailed examination of reaction parameters, catalyst performance, and the environmental impact of the chosen synthetic route.

Development of Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of functionalized pyridine rings, such as the one in this compound, heavily relies on advanced catalytic systems to ensure high efficiency and regioselectivity. Transition-metal catalysis, particularly with palladium, is a cornerstone for creating the carbon-carbon and carbon-heteroatom bonds necessary for constructing these complex molecules.

Palladium-catalyzed cross-coupling reactions are pivotal in the synthesis of picolinate derivatives. For instance, the Suzuki-Miyaura cross-coupling is employed in the synthesis of 6-aryl-5-fluoropicolinate herbicides. This process involves the conversion of a 6-fluoro substituent to a 6-bromo group, which then undergoes a palladium-catalyzed coupling with an aryl boronic acid, highlighting the importance of bromo-substituted picolinates as key intermediates. The development of a synthesis for these herbicides involved a Pd-catalyzed Suzuki–Miyaura cross-coupling following the conversion of a fluoro group at the 6-position to a bromo group using HBr in acetic acid. acs.org

Specific catalytic systems are chosen to optimize reaction outcomes. A system comprising Pd(OAc)₂ and a benzimidazolium salt has been investigated for Suzuki-Miyaura reactions of halopyridines under microwave irradiation, demonstrating the ongoing search for more efficient catalyst combinations. mdpi.com In the synthesis of precursors for PET ligands, a Buchwald-Hartwig C-N coupling reaction was utilized, reacting mthis compound with tert-butyl piperazine-1-carboxylate. This reaction was catalyzed by a RuPhos-Pd system with Cs₂CO₃ as the base in 1,4-dioxane (B91453). chemrxiv.org Similarly, Pd₂(dba)₃/XPhos/tBuONa has proven effective for the synthesis of substituted azaindoles from amino-o-bromopyridines. mdpi.com

Beyond palladium, other catalytic strategies are emerging. Dual photoredox nickel catalysis represents a newer approach for the synthesis of aryl amines from halopyridines. researchgate.net Furthermore, photoredox catalysis has been developed into a robust system for preparing β-heteroaryl α-amino acid derivatives from halogenated pyridines, showcasing its versatility. rsc.orgresearchgate.net

The choice of catalyst and ligand is crucial for controlling selectivity and yield, as summarized in the table below.

| Catalyst System | Reaction Type | Application Context | Reference |

| Pd(OAc)₂ / Benzimidazolium Salt | Suzuki-Miyaura / Ullmann | Cross-coupling of halopyridines | mdpi.com |

| RuPhos-Pd / Cs₂CO₃ | Buchwald-Hartwig C-N Coupling | Synthesis of piperazine-substituted picolinates | chemrxiv.org |

| Pd-catalyzed | Suzuki-Miyaura | Synthesis of 6-aryl-5-fluoropicolinate herbicides | acs.org |

| Dual Photoredox Nickel | C-N Cross-Coupling | Synthesis of aryl amines from halopyridines | researchgate.net |

| Photoredox Iridium-based | Radical Conjugate Addition | Synthesis of heteroaryl amino acids from halopyridines | rsc.orgresearchgate.netnih.gov |

Sustainable Reaction Conditions and Solvent Selection

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce environmental impact by using greener solvents, minimizing waste, and employing energy-efficient conditions. rsc.org The synthesis of fluorinated pyridines is an area where these principles are being actively applied. nottingham.ac.uk

One approach to greener synthesis is the use of multi-component reactions (MCRs), which can produce complex molecules in a single step, reducing the need for intermediate purification and minimizing solvent usage. An efficient one-pot procedure has been developed for the synthesis of fluorinated 2-aminopyridine (B139424) compounds, demonstrating a simple, efficient, and environmentally friendly method that produces excellent yields. rsc.org

Solvent selection is a critical aspect of sustainable chemistry. While traditional syntheses often rely on solvents like DMF, recent research has explored more benign alternatives. chemrxiv.org For instance, a one-step synthesis of fluorine-containing bicyclic pyridine compounds was established using 1,4-dioxane as the solvent and acetic acid as the catalyst. sioc-journal.cn Research into photoredox alkylation of halopyridines has shown that 2,2,2-trifluoroethanol (B45653) (TFE) can be a crucial solvent for product formation. nih.gov In some cases, reactions can be performed under solvent-free conditions, representing a significant step towards sustainability. For example, a three-component one-pot reaction to produce naphthopyranopyrimidines has been achieved using lactic acid as an inexpensive catalyst under solvent-free conditions. mdpi.com

The development of sustainable methodologies also extends to fluorination techniques themselves. Research into new fluorination, defluorination, and fluorine transfer methodologies focuses on improving sustainability over traditional techniques, which can be energy-intensive. nottingham.ac.uk

| Sustainability Aspect | Method/Condition | Example Application | Reference |

| Green Solvents | 1,4-Dioxane | One-step synthesis of fluorinated bicyclic pyridines | sioc-journal.cn |

| 2,2,2-Trifluoroethanol (TFE) | Photoredox alkylation of halopyridines | nih.gov | |

| Reaction Type | Multi-component one-pot reaction | Synthesis of fluorinated 2-aminopyridines | rsc.org |

| Catalysis | Lactic acid (inexpensive, biodegradable) | Synthesis of naphthopyranopyrimidines | mdpi.com |

| Conditions | Solvent-free | Three-component one-pot synthesis | mdpi.com |

Elucidation of Reactivity and Mechanistic Pathways

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

The pyridine ring in ethyl 6-bromo-5-fluoropicolinate is electron-deficient, a characteristic enhanced by the electron-withdrawing effects of the halogen substituents and the ethyl ester group. This electronic nature makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.

The presence of two different halogen atoms on the pyridine ring, bromine at the 6-position and fluorine at the 5-position, raises questions about the regioselectivity of nucleophilic attack. In SNAr reactions, the rate of substitution is influenced by the ability of the leaving group to depart. Generally, the reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I, which is the reverse of their order of acidity. However, the position of the halogen on the pyridine ring also plays a crucial role.

Studies on related 2-halopyridines have shown that the 6-position is highly activated towards nucleophilic attack. In the case of this compound, the bromine atom at the 6-position is more readily displaced by nucleophiles than the fluorine atom at the 5-position. This is attributed to the greater stability of the Meisenheimer complex intermediate formed when the nucleophile attacks the carbon bearing the bromine. The electron-withdrawing fluorine atom at the adjacent 5-position further activates the 6-position towards nucleophilic attack.

In some instances, the fluorine atom can also be a target for nucleophilic substitution, particularly with strong nucleophiles or under specific reaction conditions. However, the substitution of bromine is generally favored. For example, in the synthesis of certain biologically active molecules, selective displacement of the 6-bromo substituent is a key step.

However, the choice of nucleophile and reaction conditions can influence the regioselectivity. For instance, bulky nucleophiles may exhibit a preference for the less sterically hindered position, although in the case of this compound, the electronic preference for attack at the 6-position is strong.

The kinetics and thermodynamics of SNAr reactions involving this compound are significantly influenced by the nature of the substituents on the pyridine ring. The electron-withdrawing fluorine atom at the 5-position and the ethyl ester group at the 2-position both increase the electrophilicity of the pyridine ring, thereby accelerating the rate of nucleophilic attack.

The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate. The electron-withdrawing substituents help to stabilize this intermediate by delocalizing the negative charge.

The nature of the incoming nucleophile also plays a critical role. Stronger nucleophiles will generally react faster. The solvent can also have a significant effect, with polar aprotic solvents typically favoring SNAr reactions by solvating the cationic counter-ion of the nucleophile, thus increasing its nucleophilicity.

Transition-Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron reagent with a halide or triflate. nih.govmdpi.com this compound readily participates in Suzuki-Miyaura coupling reactions, with the bromine atom at the 6-position being the reactive site. This allows for the introduction of a wide range of aryl and heteroaryl groups at this position.

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, such as sodium carbonate or potassium phosphate. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency and yield. nih.govrsc.org These reactions are instrumental in synthesizing complex molecules, including herbicides and pharmaceuticals.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

| Organoboron Reagent | Catalyst | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Ethyl 5-fluoro-6-phenylpicolinate | 85 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | Ethyl 5-fluoro-6-(4-methoxyphenyl)picolinate | 92 |

| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | 1,4-Dioxane (B91453) | Ethyl 5-fluoro-6-(thiophen-3-yl)picolinate | 78 |

This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. yau-awards.compreprints.org this compound can be effectively coupled with a variety of primary and secondary amines at the 6-position using this methodology. researchgate.net

This reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand (such as XPhos, SPhos, or RuPhos), and a base (often a strong, non-nucleophilic base like sodium tert-butoxide). The choice of ligand is crucial for the success of the reaction and can influence the scope of the amine coupling partner. researchgate.net

Table 2: Examples of Buchwald-Hartwig Amination with this compound

| Amine | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | Ethyl 5-fluoro-6-morpholinopicolinate | 90 |

| Aniline | Pd(OAc)₂/RuPhos | Cs₂CO₃ | 1,4-Dioxane | Ethyl 5-fluoro-6-(phenylamino)picolinate | 82 |

| Benzylamine | PdCl(allyl)(dppf) | K₂CO₃ | THF | Ethyl 6-(benzylamino)-5-fluoropicolinate | 88 |

This table is illustrative and based on typical conditions for Buchwald-Hartwig amination reactions.

Other Palladium-Catalyzed C-C and C-Heteroatom Coupling Reactions

The bromine atom at the 6-position of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds. These reactions are fundamental in constructing the complex molecular architectures often required in medicinal chemistry and materials science.

One of the most utilized transformations is the Suzuki-Miyaura coupling , where the bromo substituent is replaced by an aryl or heteroaryl group. google.com This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ with a suitable phosphine ligand, and a base to facilitate the transmetalation step with a boronic acid or ester. google.com For instance, the coupling of this compound with 3-(benzyloxy)-2,6-difluorophenylboronic acid has been reported using Pd₂(dba)₃ and tri-tert-butylphosphine (B79228) as the catalyst system. google.com

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that allows for the formation of C-N bonds. This reaction has been employed to couple this compound with various amines. A specific example involves the reaction with tert-butyl piperazine-1-carboxylate, catalyzed by a RuPhos-Pd system, to yield the corresponding piperazinyl-substituted picolinate (B1231196). chemrxiv.org The choice of a sterically demanding and electron-rich biaryl phosphine ligand is often crucial for achieving high yields in the amidation of heterocyclic halides. nih.gov

Other palladium-catalyzed reactions, such as the Sonogashira coupling with terminal alkynes and Stille coupling with organostannanes, are also conceivable with this substrate, further expanding its synthetic utility for creating diverse molecular structures. researchgate.net The general principle of these reactions involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with the respective coupling partner and subsequent reductive elimination to afford the final product. pitt.edu

Below is a table summarizing typical conditions for these palladium-catalyzed coupling reactions.

| Reaction | Catalyst System | Coupling Partner | Base | Solvent | Reference |

| Suzuki-Miyaura Coupling | Pd₂(dba)₃ / P(t-Bu)₃ | Arylboronic acid | K₃PO₄ | THF/Water | google.com |

| Buchwald-Hartwig Amination | RuPhos-Pd | Amine/Amide | Cs₂CO₃ | 1,4-Dioxane | chemrxiv.org |

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Terminal Alkyne | Et₃N | THF | researchgate.net |

| Stille Coupling | Pd(PPh₃)₄ | Organostannane | - | Toluene | researchgate.net |

Mechanistic Investigations of Catalyst Systems and Ligand Effects

The efficiency and outcome of palladium-catalyzed cross-coupling reactions are highly dependent on the catalyst system, particularly the nature of the phosphine ligand. Mechanistic studies have provided fundamental insights into the individual steps of the catalytic cycle, which generally consists of oxidative addition, transmetalation, and reductive elimination. illinois.edunih.gov

Ligand effects play a critical role in modulating the reactivity and stability of the palladium catalyst. ethz.ch For instance, in the context of C-N bond formation, electron-rich and sterically bulky biaryl phosphine ligands have been shown to be particularly effective for the amidation of five-membered heterocyclic bromides. nih.gov These ligands facilitate the reductive elimination step, which is often rate-limiting, and can promote challenging coupling reactions. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, have been used to rationalize the need for such ligands, highlighting their role in stabilizing the transition states of the catalytic cycle. nih.gov

The mechanism of transmetalation, the step where the organic group is transferred from the organometallic reagent to the palladium center, can vary depending on the coupling partners and reaction conditions. For example, in Suzuki-Miyaura reactions, it is generally accepted that the reaction proceeds via the formation of a palladium hydroxo complex which then reacts with the boronic acid. illinois.edu In other systems, such as those involving organosilanolates, a dual mechanistic pathway may be operative, involving both a thermal process and an anion-activated pathway. nih.gov

Kinetic studies are instrumental in elucidating the rate-determining step of the catalytic cycle. For many cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-limiting step. illinois.edu However, the nature of the halide and the ligand can influence which species undergoes oxidative addition. For instance, less reactive aryl chlorides often react via a lower-coordinate monophosphine palladium species, while more reactive aryl bromides and iodides react with a bisphosphine species. illinois.edu

Functional Group Interconversions of the Ester Moiety

The ethyl ester group of this compound offers a handle for various functional group interconversions, allowing for further diversification of the molecule's structure.

Reduction to Alcohols and Subsequent Transformations

The ester functionality can be readily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of methyl 6-bromo-5-fluoropyridine-2-carboxylate, a close analog, to (6-bromo-5-fluoropyridin-2-yl)methanol (B3224219) has been achieved using sodium borohydride in methanol (B129727). google.com This resulting alcohol, (6-bromo-5-fluoropyridin-2-yl)methanol, is a versatile intermediate in its own right. scbt.combldpharm.com The hydroxyl group can be further functionalized, for example, through oxidation to the corresponding aldehyde or by conversion into a leaving group for subsequent nucleophilic substitution reactions.

| Starting Material | Reagent | Product | Reference |

| Methyl 6-bromo-5-fluoropyridine-2-carboxylate | Sodium borohydride | (6-Bromo-5-fluoropyridin-2-yl)methanol | google.com |

Hydrolysis to the Corresponding Carboxylic Acid

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-bromo-5-fluoropicolinic acid, under either acidic or basic conditions. google.com This transformation is often a necessary step in the synthesis of amides, where the carboxylic acid is activated and then reacted with an amine. The synthesis of 6-bromo-5-fluoropicolinic acid is a key step in the preparation of various biologically active compounds. google.comlookchem.com

Transesterification and Amidation Reactions

Transesterification , the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. googleapis.com This allows for the introduction of different alkyl or aryl groups into the ester moiety, which can be useful for modifying the physical properties of the molecule, such as its solubility.

Direct amidation of the ester can also be performed, typically by heating the ester with an amine, sometimes with a catalyst. However, a more common route to amides involves the hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using standard peptide coupling reagents. whiterose.ac.uk This two-step process is often more efficient and provides higher yields of the desired amide. For example, amidation of the related ethyl 6-bromo-2-pyridinecarboxylate with ethanolamine (B43304) has been reported. whiterose.ac.uk

Other Significant Chemical Transformations

Beyond the reactions at the bromine and ester positions, the pyridine ring of this compound can participate in other transformations. The electron-deficient nature of the pyridine ring, accentuated by the fluorine atom, makes it susceptible to nucleophilic aromatic substitution (SₙAr) reactions, although the bromo- and fluoro-substituents are the primary sites for such reactions. chemrxiv.org

Furthermore, the entire molecule can be used as a scaffold in the synthesis of more complex heterocyclic systems. For instance, it has been used in the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, which have shown potential as antibacterial agents. nih.gov The strategic placement of the bromo and fluoro groups allows for sequential and regioselective functionalization, making this compound a valuable starting material for combinatorial chemistry and the generation of compound libraries for drug discovery.

General Oxidation and Reduction Chemistry of the Pyridine Ring and Side Chains

The reactivity of this compound is fundamentally governed by the electronic properties of the pyridine ring, which is influenced by the nitrogen heteroatom and the attached functional groups. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is further amplified by the electron-withdrawing nature of the bromo, fluoro, and ethyl carboxylate substituents, rendering the ring less susceptible to electrophilic attack compared to benzene. uoanbar.edu.iqlibretexts.org

Oxidation:

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it a site for oxidation, similar to tertiary amines. wikipedia.org Oxidation of the pyridine nitrogen in derivatives can lead to the formation of N-oxides. This transformation is typically achieved using peracids. The resulting N-oxide can activate the pyridine ring for further reactions. wikipedia.org While specific studies on the oxidation of this compound are not extensively detailed in the reviewed literature, the general principles of pyridine chemistry suggest that the nitrogen atom is the most probable site of initial oxidation.

The side chains of picolinate esters also present sites for chemical modification. The ethyl ester group, for instance, can undergo reduction.

Reduction:

The pyridine ring can be reduced to a piperidine (B6355638) ring under conditions such as catalytic hydrogenation (e.g., with a nickel or sodium/ethanol (B145695) system). uoanbar.edu.iq This process saturates the aromatic ring.

The ester functionality of this compound is susceptible to reduction by strong reducing agents like lithium aluminum hydride or sodium borohydride, which would yield the corresponding alcohol, (6-bromo-5-fluoropyridin-2-yl)methanol. This type of reaction is a common transformation for picolinate esters.

The reactivity of the pyridine ring towards nucleophiles is significantly enhanced by its electron-deficient nature. uoanbar.edu.iqstackexchange.com Nucleophilic substitution reactions are more facile on the pyridine ring than on benzene, particularly at the 2- and 4-positions. uoanbar.edu.iq In the case of this compound, the presence of the bromo and fluoro substituents provides leaving groups for such substitutions.

Table 1: General Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Potential Products | Reagents/Conditions |

| Pyridine Nitrogen | Oxidation | Pyridine N-oxide derivative | Peracids (e.g., m-CPBA) |

| Pyridine Ring | Reduction | Piperidine derivative | Catalytic Hydrogenation (H₂/Ni) |

| Ethyl Ester | Reduction | (6-bromo-5-fluoropyridin-2-yl)methanol | LiAlH₄, NaBH₄ |

| Bromo Substituent | Nucleophilic Substitution | Various substituted pyridines | Nucleophiles (e.g., amines, thiols) |

Halogen Exchange (Halex) Reactions and Advanced Fluorination Methodologies

Halogen exchange (Halex) reactions represent a crucial class of transformations for modifying halogenated aromatic and heteroaromatic compounds. gaylordchemical.comacsgcipr.org In the context of this compound, the bromine atom at the 6-position is a key site for such reactions. The Halex process typically involves the nucleophilic substitution of a halide (in this case, bromide) with a fluoride (B91410) ion, often using sources like potassium fluoride (KF) or cesium fluoride (CsF). acsgcipr.orgwikipedia.org These reactions are generally conducted at elevated temperatures in polar aprotic solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). gaylordchemical.comwikipedia.org

The reactivity in Halex reactions is highly dependent on the electronic nature of the substrate. Electron-withdrawing groups on the aromatic ring facilitate the nucleophilic aromatic substitution (SNAr) mechanism by stabilizing the intermediate Meisenheimer complex. acsgcipr.orgresearchgate.net In this compound, the electron-withdrawing character of the pyridine nitrogen, the 5-fluoro substituent, and the ethyl carboxylate group enhances the susceptibility of the 6-position to nucleophilic attack by fluoride.

Advanced fluorination methodologies have expanded the toolkit for introducing fluorine into heterocyclic systems. While the direct fluorination of C-H bonds is possible, methods involving the displacement of other halogens remain prevalent. researchgate.net For heteroaryl bromides that are not sufficiently activated for direct nucleophilic substitution, transition-metal-catalyzed fluorination has emerged as a powerful strategy. nih.govacs.org Palladium-catalyzed nucleophilic fluorination of aryl and heteroaryl bromides has been developed, demonstrating broad substrate scope, including nitrogen-containing heterocycles. nih.govacs.org These methods often employ specialized ligands to facilitate the catalytic cycle and can proceed with minimal formation of reduction byproducts. nih.govacs.org

The synthesis of related fluoropicolinate herbicides has utilized Halex reactions on polychlorinated pyridine precursors as a key step to introduce fluorine atoms. researchgate.netacs.org In some synthetic routes, a bromo substituent is intentionally introduced to serve as a handle for subsequent cross-coupling reactions, highlighting the differential reactivity of halogen substituents.

Table 2: Comparison of Fluorination Methodologies

| Method | Fluoride Source | Typical Substrates | Conditions | Advantages | Limitations |

| Classical Halex | KF, CsF | Electron-deficient (hetero)aryl chlorides/bromides | High temp. (150-250 °C), polar aprotic solvents (DMSO, DMF) | Cost-effective fluoride sources, scalable. acsgcipr.orgwikipedia.org | Harsh conditions, limited to activated substrates. |

| Phase-Transfer Catalyzed Halex | KF with PTC (e.g., quaternary ammonium (B1175870) salts) | Electron-deficient (hetero)aryl chlorides/bromides | Lower temperatures than classical Halex | Improved solubility of fluoride, milder conditions. acsgcipr.org | Catalyst may be required. |

| Anhydrous Tetralkylammonium Fluorides | NMe₄F | Electron-deficient (hetero)aryl halides, nitroarenes | Room temperature to elevated temperatures | High reactivity, mild conditions. researchgate.netscientificupdate.com | Reagent can be hygroscopic and costly. scientificupdate.com |

| Pd-Catalyzed Fluorination | AgF, KF | Unactivated and activated (hetero)aryl bromides | Pd catalyst with specialized ligands (e.g., AdBrettPhos), 130 °C. nih.govacs.org | Broad substrate scope, including unactivated systems. nih.govacs.org | Catalyst and ligand cost, potential for side reactions. nih.gov |

Exploration of Cascade and Multicomponent Reactions

This compound is a valuable building block for constructing more complex molecular architectures through cascade and multicomponent reactions (MCRs). MCRs are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. tcichemicals.comresearchgate.net This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. researchgate.netnih.gov

While specific literature detailing the direct use of this compound in a named multicomponent reaction like the Ugi or Passerini reaction was not prominent in the search results, its functional handles make it a suitable candidate for such transformations. The pyridine nitrogen can act as a basic component, and the electrophilic carbon bearing the bromine atom can participate in cross-coupling reactions, which are often integrated into cascade or one-pot sequences.

For instance, a patent describes the use of mthis compound in a Suzuki cross-coupling reaction with a phenylboronic acid derivative. google.com While this is a two-component reaction, it is frequently a key step in more elaborate cascade sequences. Such coupling reactions are used to build complex scaffolds, which can be further modified in the same pot or in subsequent steps. The synthesis of imidazopyridine-fused isoquinolinones has been achieved through a sequence initiated by a multicomponent reaction, followed by an intramolecular Diels-Alder (IMDA) cascade, demonstrating how MCRs can set the stage for complex cyclizations. beilstein-journals.org

The development of novel MCRs is an active area of research, with a focus on creating heterocyclic compounds for medicinal and materials science applications. researchgate.net The reactivity of this compound, with its array of functional groups, positions it as a versatile substrate for incorporation into newly designed MCRs and cascade processes to synthesize highly functionalized pyridine derivatives.

Table 3: Potential Applications of this compound in Complex Reactions

| Reaction Type | Potential Role of Compound | Example Transformation (Hypothetical) | Resulting Structural Motif |

| Suzuki-Miyaura Coupling | Electrophilic partner | Reaction with an arylboronic acid | 6-Aryl-5-fluoropicolinate |

| Sonogashira Coupling | Electrophilic partner | Reaction with a terminal alkyne | 6-Alkynyl-5-fluoropicolinate |

| Buchwald-Hartwig Amination | Electrophilic partner | Reaction with an amine | 6-Amino-5-fluoropicolinate |

| MCR-Initiated Cascade | Initial building block | Participation in a coupling followed by intramolecular cyclization | Fused heterocyclic systems |

Synthetic Utility in Diverse Chemical Research Domains

Applications as a Building Block in Medicinal Chemistry Research

The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. The specific arrangement of functional groups in Ethyl 6-bromo-5-fluoropicolinate makes it an attractive starting material for creating libraries of novel compounds for drug discovery programs.

The primary utility of this compound in this context lies in its role as a precursor for generating diverse molecular analogues. The bromine atom at the 6-position is readily displaced or utilized in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. This allows for the systematic introduction of a wide range of alkyl, aryl, and heteroaryl groups. The fluorine atom and the ethyl ester provide additional points for modification or for influencing the physicochemical properties of the resulting analogues, such as lipophilicity and hydrogen bonding potential. This synthetic flexibility enables medicinal chemists to generate large libraries of related compounds, which can then be screened for biological activity against various therapeutic targets.

Beyond simple analogue synthesis, this compound is instrumental in the construction of more complex, polycyclic heterocyclic systems. Many advanced drug candidates feature fused ring systems to achieve high binding affinity and selectivity. The reactive handles on the picolinate (B1231196) ring can be used to build such scaffolds through intramolecular cyclization reactions or multi-step sequences. For instance, a group introduced via a cross-coupling reaction at the 6-position can be designed to subsequently react with the ester at the 2-position or another part of the molecule to form a new ring. This approach provides a modular and flexible pathway to novel and complex heterocyclic frameworks that are central to modern drug discovery efforts nih.gov.

A fundamental aspect of drug design is understanding the relationship between a molecule's structure and its biological activity. This compound serves as an excellent platform for probing these structure-reactivity relationships (SRRs). By keeping the core 5-fluoro-picolinate structure constant, researchers can systematically vary the substituent at the 6-position. Comparing the biological activities of the resulting series of compounds allows for a clear understanding of how changes in steric bulk, electronic properties, and hydrogen bonding capacity at this position influence the molecule's interaction with its biological target. This systematic approach is crucial for the rational design and optimization of lead compounds into potent and selective drug candidates.

| Application in Medicinal Chemistry | Key Synthetic Strategy | Outcome for Drug Discovery |

| Synthesis of Pharmaceutical Analogues | Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) at the C6-Br position. | Generation of diverse compound libraries for high-throughput screening. |

| Construction of Heterocyclic Scaffolds | Sequential cross-coupling and intramolecular cyclization reactions. | Access to novel, complex molecular frameworks for targeting challenging biological systems nih.gov. |

| Elucidation of Structure-Reactivity | Systematic modification at the 6-position while maintaining the core scaffold. | Rational lead optimization and design of molecules with improved potency and selectivity. |

Contributions to Agrochemical Research for Herbicide Development

In the field of agrochemicals, picolinic acid and its derivatives are a well-established and important class of synthetic auxin herbicides nih.govresearchgate.net. This compound is a key intermediate in the synthesis of next-generation herbicides within this class.

Research in herbicide development has focused on modifying the picolinate scaffold to create compounds with improved efficacy, better crop selectivity, and novel modes of action to combat weed resistance. A significant breakthrough has been the development of 6-aryl-picolinate herbicides, such as halauxifen-methyl (B1255740) and florpyrauxifen-benzyl nih.govresearchgate.net.

This compound is an ideal precursor for these types of molecules. The bromine atom at the 6-position can be efficiently substituted with various aryl or heteroaryl groups using palladium-catalyzed cross-coupling reactions. This synthetic route allows for the creation of a wide range of 6-substituted picolinate esters, which can then be evaluated for their herbicidal properties. The presence of the 5-fluoro substituent is often critical for enhancing the biological activity of the final herbicidal agent.

The development of effective herbicides relies heavily on understanding the structure-activity relationships (SAR) within a class of compounds. By using this compound as a common starting material, agrochemical researchers can synthesize a library of picolinate derivatives where only the substituent at the 6-position is varied.

Bioassay tests on these compound libraries reveal how different chemical groups at this position affect the herbicidal activity against various weed species and the safety profile for crops like corn, wheat, and sorghum nih.govresearchgate.net. This systematic investigation allows for the identification of key structural features required for potent herbicidal action. Furthermore, the data generated from these studies can be used to build quantitative structure-activity relationship (QSAR) models, which can computationally predict the activity of new, unsynthesized compounds and guide future synthetic efforts toward more effective and selective herbicides nih.govresearchgate.net.

| Application in Herbicide Development | Target Herbicide Class | Key Synthetic Reaction | Research Goal |

| Design of Herbicidal Agents | 6-Aryl-Picolinates (Synthetic Auxins) nih.govresearchgate.net | Palladium-catalyzed cross-coupling (e.g., Suzuki). | Discovery of novel, potent herbicides like halauxifen-methyl and florpyrauxifen-benzyl analogues nih.govresearchgate.net. |

| Investigation of SAR | Picolinate-based compound libraries. | Systematic variation of the C6-substituent via cross-coupling. | To identify key structural requirements for high efficacy and crop safety, and to build predictive QSAR models nih.govresearchgate.net. |

Development of Radiotracers for Environmental Fate and Metabolism Studies

The presence of a fluorine atom in this compound makes it a candidate for isotopic labeling studies. Specifically, the stable fluorine-19 can be substituted with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), a common radionuclide used in Positron Emission Tomography (PET). The resulting ¹⁸F-labeled tracer could be instrumental in environmental fate and metabolism studies.

Such radiotracers allow for the sensitive and non-invasive tracking of a molecule's journey through biological systems and environmental compartments. By introducing an ¹⁸F-labeled version of a parent compound, researchers can monitor its uptake, distribution, metabolism, and excretion in organisms, as well as its degradation and transport in soil, water, and air. This information is crucial for assessing the environmental impact and persistence of new chemical entities.

Table 1: Potential Research Applications of ¹⁸F-Labeled this compound in Environmental Studies

| Research Area | Potential Application of ¹⁸F-Labeled Tracer | Information Gained |

| Agrochemical Research | Tracking the uptake and metabolism of a novel pesticide in plants. | Bioaccumulation, metabolic pathways, and identification of persistent residues. |

| Ecotoxicology | Following the bioaccumulation of a pollutant in aquatic organisms. | Trophic transfer, toxicokinetics, and identification of target organs. |

| Environmental Remediation | Monitoring the biodegradation of a contaminant by microorganisms. | Degradation rates, pathway analysis, and effectiveness of remediation strategies. |

While direct studies employing this compound for these purposes are not documented in the available literature, the principles of radiotracer development support its potential in this area.

Role in Materials Science and Polymer Chemistry

The reactivity of the bromine and fluorine substituents on the pyridine ring, along with the ester functionality, positions this compound as a potentially valuable monomer or precursor in the synthesis of advanced materials.

Incorporation into Functional Polymers and Organic Materials

The bromo and fluoro groups on the aromatic ring can serve as handles for various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions would allow for the incorporation of the fluoropicolinate moiety into polymer backbones or as pendant groups. The introduction of this highly functionalized, electron-deficient aromatic ring can impart specific properties to the resulting polymers.

For instance, the polarity and rigidity of the fluoropyridine unit could influence the polymer's thermal stability, solubility, and mechanical properties. Furthermore, the nitrogen atom in the pyridine ring can act as a coordination site for metal ions, opening possibilities for the creation of metallopolymers with interesting catalytic or electronic properties.

Synthesis of Novel Materials with Tunable Electronic or Optical Properties

The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can significantly influence the electronic properties of materials derived from this compound. By strategically incorporating this unit into conjugated polymer systems, it may be possible to tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a critical aspect in the design of organic semiconductors for applications in:

Organic Light-Emitting Diodes (OLEDs): Modifying the electronic properties of the emissive layer to achieve desired colors and efficiencies.

Organic Photovoltaics (OPVs): Optimizing the energy level alignment between donor and acceptor materials for efficient charge separation.

Organic Field-Effect Transistors (OFETs): Controlling the charge transport characteristics of the semiconductor channel.

While specific examples of polymers synthesized from this compound are not readily found, the foundational principles of materials chemistry suggest its potential as a building block for creating materials with tailored optoelectronic characteristics.

Utility in Radiochemistry for Imaging Agent and Tracer Development

The most direct and explored application area for structures related to this compound is in the field of radiochemistry, particularly for the development of PET imaging agents. The presence of a bromine atom at the 6-position of the pyridine ring makes it an excellent precursor for radiofluorination reactions to introduce fluorine-18.

The development of novel PET tracers is a critical area of research in nuclear medicine for the diagnosis and monitoring of various diseases. The general strategy involves designing a molecule that selectively binds to a biological target of interest (e.g., a receptor, enzyme, or transporter) and then labeling it with a positron-emitting radionuclide like ¹⁸F.

Picolinate and related picolinamide (B142947) scaffolds have been investigated as components of PET radiotracers. The synthesis of an ¹⁸F-labeled version of this compound would proceed via a nucleophilic substitution of the bromide with [¹⁸F]fluoride. The resulting radiotracer could then be evaluated for its biological properties.

Table 2: Hypothetical Development Pathway for an ¹⁸F-Imaging Agent from this compound

| Step | Description | Key Considerations |

| 1. Target Selection | Identify a biological target relevant to a disease of interest. | The picolinate structure must have some affinity for the target, or be modifiable to achieve it. |

| 2. Precursor Synthesis | Synthesize and purify this compound. | High purity is essential for successful radiolabeling and to avoid toxic impurities. |

| 3. Radiolabeling | Perform nucleophilic radiofluorination to replace bromine with ¹⁸F. | Optimization of reaction conditions (temperature, solvent, catalyst) to maximize radiochemical yield. |

| 4. Purification | Purify the ¹⁸F-labeled product to remove unreacted [¹⁸F]fluoride and other impurities. | High-performance liquid chromatography (HPLC) is typically used. |

| 5. In Vitro Evaluation | Assess the binding affinity and selectivity of the radiotracer for the target using cell cultures or tissue homogenates. | Determine if the tracer binds specifically to the intended target. |

| 6. In Vivo Evaluation | Perform PET imaging studies in animal models to evaluate the biodistribution, pharmacokinetics, and target engagement of the tracer. | Assess tumor uptake, brain penetration, and clearance from non-target organs. |

Although no specific PET imaging agent based on the direct radiofluorination of this compound has been reported in the reviewed literature, its chemical structure is highly amenable to the established methodologies for ¹⁸F-radiotracer development.

Advanced Characterization and Spectroscopic Investigations in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of Ethyl 6-bromo-5-fluoropicolinate and its subsequent products in solution. The distinct electronic environments of the hydrogen, carbon, and fluorine nuclei provide a detailed map of the molecule's connectivity.

Elucidation of Regioisomers and Stereoisomers of Derivatized Products

In synthetic pathways utilizing this compound, the compound is often derivatized, for instance, through nucleophilic aromatic substitution reactions where the bromine or fluorine atom is replaced. NMR spectroscopy is crucial for confirming the regiochemistry of these transformations. For example, in the synthesis of piperazine-substituted picolinates, ¹H and ¹³C NMR spectra provide definitive evidence of the substitution by showing the appearance of signals corresponding to the new substituent and the concurrent disappearance of signals from the starting halide. rsc.org Comparing the chemical shifts and coupling constants of the aromatic protons before and after the reaction confirms the exact position of the modification on the pyridine (B92270) ring.

Application of Advanced NMR Techniques (e.g., 2D NMR, Fluorine NMR)

Given its molecular complexity, one-dimensional NMR can sometimes result in overlapping signals. Advanced two-dimensional (2D) NMR techniques are employed to resolve these ambiguities. magritek.com

COSY (Correlation Spectroscopy) experiments establish ¹H-¹H coupling networks, identifying which protons are adjacent to one another in the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-4 bonds) between ¹H and ¹³C nuclei, which is invaluable for identifying quaternary carbons (those without attached protons) and piecing together the complete carbon skeleton.

Furthermore, Fluorine-19 (¹⁹F) NMR is an exceptionally powerful tool for analyzing this compound. umich.edu The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, providing a wide range of chemical shifts that are very sensitive to the local electronic environment. magritek.com This makes ¹⁹F NMR ideal for confirming the presence and position of the fluorine atom on the picolinate (B1231196) ring and for monitoring reactions at that site. For instance, ¹⁹F NMR was used to confirm the successful synthesis of a derivative from the related mthis compound. rsc.org

| Technique | Nucleus | Key Observations | Information Gained |

|---|---|---|---|

| ¹H NMR | ¹H | Signals for aromatic protons and new signals for piperazine (B1678402) moiety protons appear. | Confirms successful substitution and provides information on the proton environment. |

| ¹³C NMR | ¹³C | Distinct signals for each carbon atom in the picolinate and substituent are resolved. | Verifies the carbon framework of the final product. |

| ¹⁹F NMR | ¹⁹F | A single signal with a characteristic chemical shift confirms the fluorine's electronic environment. | Provides direct evidence of the fluorine atom's presence and successful reaction. |

Computational Validation of Experimental NMR Chemical Shifts

To further bolster structural assignments, computational methods are increasingly used to predict NMR chemical shifts. d-nb.info Techniques based on Density Functional Theory (DFT), such as the Gauge-Invariant Atomic Orbital (GIAO) method, can calculate the theoretical chemical shifts for a proposed structure. researchgate.net These predicted values are then compared with the experimental data. A strong correlation between the calculated and observed shifts provides a high degree of confidence in the structural assignment. csic.es This approach is particularly valuable for distinguishing between complex isomers where experimental data alone might be ambiguous. d-nb.info For halogenated compounds, accounting for relativistic effects can improve the accuracy of these predictions. researchgate.net

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a vital technique for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the precise molecular formula, confirming that the correct combination of atoms is present. researchgate.net

Beyond molecular weight, MS provides structural clues through fragmentation analysis. youtube.com When the molecule is ionized in the mass spectrometer, it breaks apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a molecular fingerprint. For this compound, key expected fragmentation patterns include:

Isotopic Pattern of Bromine: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic "M" and "M+2" peak for the molecular ion and any fragment containing the bromine atom, which is a clear indicator of its presence. msu.edudocbrown.info

Loss of the Ethoxy Group: Esters commonly fragment via cleavage next to the carbonyl group, leading to the loss of the ethoxy radical (-OCH₂CH₃). libretexts.org

Cleavage of the Bromine Atom: The carbon-bromine bond is relatively weak and can cleave to release a bromine radical, resulting in a significant fragment peak. docbrown.info

| Fragmentation Process | Lost Fragment | Significance |

|---|---|---|

| Isotopic Peaks | N/A | The presence of M and M+2 peaks in an approximate 1:1 ratio confirms the presence of one bromine atom. msu.edudocbrown.info |

| Alpha-cleavage (ester) | •OCH₂CH₃ | Characteristic fragmentation of an ethyl ester, leading to an acylium ion. libretexts.org |

| Halogen Loss | •Br | Cleavage of the C-Br bond, a common pathway for halogenated compounds. docbrown.info |

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR and MS provide data on connectivity and composition, X-ray crystallography offers the ultimate confirmation of a molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the precise position of each atom in the crystal lattice, revealing exact bond lengths, bond angles, and intermolecular interactions. mdpi.com

Although a specific crystal structure for this compound itself is not publicly documented in the surveyed literature, studies on closely related bromo-substituted compounds and picolinate derivatives demonstrate the power of this method. googleapis.comnih.govrsc.org For these molecules, X-ray analysis has been used to definitively establish stereochemistry, conformational preferences, and the nature of non-covalent interactions like hydrogen bonding, which govern how the molecules pack together in a solid. mdpi.comnih.gov

Spectroscopic Analysis in Reaction Monitoring and Kinetic Studies

Spectroscopic methods are not only used for final product characterization but also for real-time monitoring of chemical reactions. Techniques like Raman and UV-Vis spectroscopy can track the concentration of reactants and products over time, providing valuable kinetic data and insight into reaction mechanisms. researchgate.net For example, the progress of reactions involving pyridine derivatives can be followed by observing the appearance of product-specific peaks and the disappearance of reactant peaks in the spectrum. This allows for the optimization of reaction conditions, such as temperature and reaction time, to maximize yield and purity. While specific kinetic studies on this compound were not found, the principles of using spectroscopy for reaction monitoring are broadly applicable to its synthesis and derivatization.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of Ethyl 6-bromo-5-fluoropicolinate. These calculations help in understanding the molecule's stability, reactivity, and the electronic effects of its substituents.

Molecular orbital (MO) analysis and electrostatic potential (ESP) mapping are fundamental computational techniques used to predict the most likely sites for chemical reactions on the this compound scaffold.

Molecular Orbital Analysis: The distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of reactivity.

HOMO: Represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack.

LUMO: Represents the region where an electron is most likely to be accepted, indicating susceptibility to nucleophilic attack.

For this compound, the electron-deficient pyridine (B92270) ring, further deactivated by the electronegative fluorine and bromine atoms, significantly influences the MO landscape. The nitrogen atom and the carbonyl oxygen of the ester group possess lone pairs of electrons, making them potential sites for protonation or coordination to Lewis acids. The LUMO is expected to be distributed over the pyridine ring, particularly at the carbon atoms bearing the halogen substituents, making them susceptible to nucleophilic aromatic substitution (SNAr).

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution across a molecule, highlighting electron-rich (negative potential, typically colored red or orange) and electron-poor (positive potential, typically colored blue) regions.

Negative Potential: Areas around the pyridine nitrogen and the carbonyl oxygen are expected to show strong negative potential, confirming their role as sites for electrophilic interaction.

Positive Potential: The hydrogen atoms of the ethyl group and the regions near the carbon atoms attached to the halogens would exhibit positive potential, indicating sites susceptible to nucleophilic attack.

Computational studies on similar halogenated pyridines confirm that the pyridine ring is electron-deficient, which is a crucial factor for its chemical behavior.

Computational chemistry is pivotal in mapping out the intricate details of reaction mechanisms, including the identification of transition states and intermediates. For reactions involving this compound, such as Suzuki-Miyaura coupling or nucleophilic aromatic substitution, DFT calculations can provide invaluable data.

Transition State Theory: By calculating the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. The highest point on this path corresponds to the transition state, and its energy (the activation energy) determines the reaction rate.

For instance, in a Suzuki-Miyaura coupling at the C-6 position (displacing the bromine), computational models can:

Model the energies of the oxidative addition, transmetalation, and reductive elimination steps.

Compare the activation barriers for the reaction at the C-Br bond versus the C-F bond, explaining the observed selectivity.

Assess the influence of different palladium catalysts and ligands on the reaction's energy profile.

Similarly, for SNAr reactions, calculations can predict the regioselectivity. For example, studies on the Halex reaction (halogen exchange) of related polychlorinated pyridines have used computational methods to show that substitution is kinetically controlled and preferentially occurs at the 4-position of the pyridine ring. researchgate.net These principles can be applied to predict the most likely site of nucleophilic attack on the this compound ring.

The following table outlines a hypothetical comparison of activation energies for a nucleophilic substitution reaction on this compound, as would be determined by DFT calculations.

| Reaction Site | Nucleophile | Proposed Intermediate | Calculated Activation Energy (kJ/mol) | Predicted Outcome |

| C6-Br | CH₃O⁻ | Meisenheimer Complex | 85 | Favorable |

| C5-F | CH₃O⁻ | Meisenheimer Complex | 120 | Less Favorable |

| C2-COOEt | CH₃O⁻ | Tetrahedral Intermediate | 110 | Possible, but less likely than C6 substitution |

Note: The data in this table is illustrative and represents typical relative values that would be obtained from such a computational study.

Molecular Dynamics Simulations to Understand Intermolecular Interactions of Derivatives

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are used to model the behavior of molecules over time, particularly their interactions with other molecules, such as solvents or biological macromolecules. For derivatives of this compound, MD simulations can reveal crucial information about their conformational flexibility and non-covalent interactions.

MD simulations on derivatives of similar heterocyclic compounds have been used to confirm the stability of ligand-protein complexes. nih.govnih.gov In a typical MD simulation, a derivative of this compound would be placed in a simulated environment (e.g., a box of water molecules) and the forces on each atom are calculated over a series of very small time steps. This allows for the observation of:

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the derivative and surrounding water molecules or a protein's active site residues.

Hydrophobic Interactions: The tendency of nonpolar parts of the molecule to associate with other nonpolar groups.

Conformational Changes: How the molecule flexes and rotates over time, which can be critical for binding to a target.

These simulations provide a dynamic picture that complements the static view from docking studies, helping to validate binding poses and estimate the stability of the intermolecular interactions.

Docking Studies to Explore Potential Binding Modes of Derivatives with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. acs.org For derivatives of this compound, which may be designed as enzyme inhibitors, docking studies are essential for predicting their binding modes and affinities.

The process involves:

Obtaining the 3D structure of the target protein, often from a database like the Protein Data Bank (PDB).

Placing the ligand (the picolinate (B1231196) derivative) into the active site of the protein.

Using a scoring function to evaluate thousands of possible binding poses, ranking them based on estimated binding energy.

Studies on structurally related compounds have successfully used docking to understand their biological activity. For example, chloropicolinate derivatives have been docked into the active site of the MurB enzyme from Mycobacterium tuberculosis to rationalize their antimycobacterial activity. acs.org Similarly, fluoroquinolone derivatives have been docked with the DNA gyrase enzyme. nih.gov These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site.

The table below illustrates hypothetical docking results for a derivative of this compound against a target kinase.

| Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Amide Derivative 1 | Kinase A (PDB: XXXX) | -9.5 | Lys72, Asp184 | Hydrogen Bond, Salt Bridge |

| Urea Derivative 2 | Kinase A (PDB: XXXX) | -8.7 | Leu132, Val80 | Hydrophobic Interaction |

| Amide Derivative 1 | Kinase B (PDB: YYYY) | -6.2 | Ser25, Gln90 | Hydrogen Bond |

Note: This data is for illustrative purposes.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Synthetic Design and Optimization

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to find a mathematical correlation between the chemical structure of a series of compounds and their reactivity in a particular chemical transformation. This approach is valuable for optimizing reaction conditions and predicting the reactivity of new, unsynthesized compounds.

For the synthesis of derivatives from this compound, a QSRR model could be developed for a key reaction, such as a Suzuki-Miyaura coupling. The process would involve:

Data Collection: Synthesizing a library of related picolinates with varying substituents and measuring their reaction yields or rates under standardized conditions.

Descriptor Calculation: For each compound in the library, calculating a set of numerical descriptors that represent its structural, electronic, and steric properties (e.g., Hammett constants, dipole moment, molecular weight, steric parameters).

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build an equation that relates the descriptors to the observed reactivity.

An example of a related approach involves using Hammett plots to correlate the effects of different substituents on reaction rates. A QSRR model can be more sophisticated, incorporating a wider range of descriptors to create a more predictive tool for synthetic chemists, guiding the selection of substrates to maximize yields or achieve desired selectivity.

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Synthetic Routes to Difficult-to-Access Analogs

While Ethyl 6-bromo-5-fluoropicolinate serves as a key intermediate, the development of novel synthetic strategies is crucial for accessing its analogs that are currently difficult to synthesize. Future efforts will likely focus on multicomponent reactions (MCRs) which allow for the construction of complex pyridine (B92270) derivatives in a single step, thereby improving efficiency and reducing waste. researchgate.netnih.gov Research into new catalytic systems, potentially using earth-abundant metals, could also provide more sustainable and cost-effective pathways. acs.org The development of one-pot syntheses and cascade reactions will be instrumental in creating diverse libraries of picolinate (B1231196) analogs from simple precursors. researchgate.net Furthermore, new methods for the regioselective functionalization of the pyridine ring are needed to introduce a wider array of substituents, expanding the chemical space available for drug discovery programs. organic-chemistry.orgbeilstein-journals.org

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The electronic properties of the pyridine ring, influenced by the bromine and fluorine substituents, suggest that this compound may exhibit unique reactivity. Future research will delve into exploring these unconventional patterns. This includes investigating its behavior in photoredox catalysis to generate pyridyl radicals, which can then participate in novel carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov The presence of halogen atoms opens avenues for halogen-induced cyclization reactions, a powerful strategy for constructing diverse heterocyclic systems. mdpi.comnih.govresearchgate.net There is also potential for discovering new transformations by exploring its participation in C-H functionalization reactions, which would allow for direct modification of the pyridine core without the need for pre-functionalized starting materials. researchgate.netnih.gov The development of strategies to selectively activate and transform the C-Br and C-F bonds will enable unprecedented molecular architectures to be built from this versatile scaffold. mountainscholar.org

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Discovery

To accelerate the discovery of new bioactive molecules, the synthesis of this compound derivatives is expected to be integrated into continuous flow chemistry and automated synthesis platforms. Flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for seamless scale-up, which can lead to higher yields and purity. vcu.edu The use of automated platforms can facilitate high-throughput experimentation, enabling the rapid generation of large libraries of analogs for biological screening. researchgate.net This technological integration will be critical for efficiently exploring the structure-activity relationships of new compounds derived from this compound, thereby accelerating the drug discovery process. researchgate.net

Expansion of Synthetic Utility to New Chemical Spaces and Interdisciplinary Applications

The unique structural features of this compound make it an attractive starting point for accessing novel chemical spaces and interdisciplinary applications. The introduction of fluorine often enhances the metabolic stability and binding affinity of drug candidates, suggesting significant potential in medicinal chemistry. uni-muenster.denih.govnih.gov Consequently, this compound is a valuable precursor for synthesizing new pharmaceuticals and agrochemicals. mountainscholar.orgvcu.edu Beyond these traditional applications, its derivatives could find use in materials science, for example, in the synthesis of functional polymers or organic light-emitting diodes (OLEDs). There is also potential for application in chemical biology, where fluorinated probes are used to study biological processes. nih.gov The exploration of this compound as a building block for covalent inhibitors or chemical probes represents another promising avenue, leveraging the reactivity of the halopyridine moiety. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

Advanced computational chemistry will be a cornerstone of future research on this compound. grnjournal.us Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate reaction mechanisms, predict the regioselectivity of reactions, and elucidate the structures of intermediates and transition states. mdpi.comrsc.org This predictive power can guide experimental efforts, saving significant time and resources by identifying the most promising synthetic routes and reaction conditions. acs.org Computational modeling can also be used to design novel catalysts specifically tailored for transformations involving this picolinate derivative. rsc.org Furthermore, the integration of machine learning and artificial intelligence can accelerate the prediction of molecular properties and reaction outcomes, enabling a more rational design of new functional molecules. mdpi.com

Interactive Data Table: Future Research Focus Areas

| Research Area | Key Objectives | Potential Impact | Relevant Techniques |

| Novel Synthetic Routes | Develop efficient, sustainable, and scalable methods for analog synthesis. | Increased accessibility to diverse chemical structures for screening. | Multicomponent Reactions, C-H Activation, Novel Catalysis. researchgate.netorganic-chemistry.org |

| Unconventional Reactivity | Discover and understand new chemical transformations. | Expansion of the synthetic toolbox for pyridine chemistry. | Photoredox Catalysis, Halogen-Induced Cyclizations. nih.govmdpi.com |

| Automation & Flow Chemistry | Integrate synthesis into high-throughput discovery platforms. | Accelerated discovery of new lead compounds in drug development. | Continuous Flow Reactors, Automated Synthesis Platforms. vcu.eduresearchgate.net |

| New Applications | Explore utility in materials science, chemical biology, and beyond. | Creation of novel functional materials and biological tools. | Synthesis of Fluorinated Probes, Functional Polymers. nih.gov |

| Computational Modeling | Predict reactivity, design catalysts, and guide experimental work. | More efficient and rational design of synthetic strategies. | DFT Calculations, Machine Learning, AI-driven Synthesis Planning. grnjournal.usrsc.orgacs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products